4-(1,3,4-Oxadiazol-2-il)fenol

Descripción general

Descripción

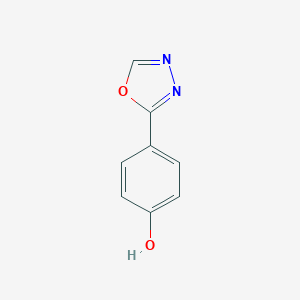

4-(1,3,4-Oxadiazol-2-yl)phenol is a heterocyclic compound that contains both an oxadiazole ring and a phenol group. The oxadiazole ring is a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms.

Aplicaciones Científicas De Investigación

4-(1,3,4-Oxadiazol-2-yl)phenol has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

The primary target of 4-(1,3,4-Oxadiazol-2-yl)phenol is the Epidermal Growth Factor Receptor (EGFR) . EGFR is an enzyme that plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .

Mode of Action

4-(1,3,4-Oxadiazol-2-yl)phenol interacts with its target, EGFR, by inhibiting its activity . The compound has a robust inhibitory effect against the EGFR wild-type enzyme and a 10-fold inferior potency against the mutant form of EGFR . This interaction results in significant changes in the cell cycle, leading to cell cycle arrest at G1/G0 and G2 phases .

Biochemical Pathways

The compound affects the EGFR pathway, which is involved in cell proliferation and survival . The inhibition of EGFR autophosphorylation in cells is a significant downstream effect of this interaction . This effect underscores the potential of the compound as an effective EGFR inhibitor with substantial anticancer efficacy .

Result of Action

The result of the compound’s action is potent cytotoxicity, particularly against cancer cell lines . The compound exhibits significant anticancer activity, with some derivatives showing superior potency compared to established anticancer drugs . Moreover, the compound demonstrates pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .

Action Environment

The action, efficacy, and stability of 4-(1,3,4-Oxadiazol-2-yl)phenol can be influenced by various environmental factors. These interactions can be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,4-Oxadiazol-2-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 4-hydroxybenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization, can yield 4-(1,3,4-Oxadiazol-2-yl)phenol .

Another method involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to form the hydrazide. The hydrazide is subsequently cyclized using phosphorus oxychloride to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for 4-(1,3,4-Oxadiazol-2-yl)phenol are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .

Análisis De Reacciones Químicas

Types of Reactions

4-(1,3,4-Oxadiazol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Amines and other reduced oxadiazole derivatives.

Substitution: Nitro, bromo, and sulfonyl derivatives of the phenol group.

Comparación Con Compuestos Similares

Similar Compounds

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol: Similar structure but with a phenyl group attached to the oxadiazole ring.

2-(1,3,4-Oxadiazol-2-yl)phenol: The oxadiazole ring is attached at a different position on the phenol ring.

5-(4-Hydroxyphenyl)-1,3,4-oxadiazole-2-thiol: Contains a thiol group instead of a hydroxyl group

Uniqueness

4-(1,3,4-Oxadiazol-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets and exhibit a range of biological activities that may not be observed in similar compounds .

Actividad Biológica

4-(1,3,4-Oxadiazol-2-yl)phenol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant research findings.

Anticancer Activity

The 1,3,4-oxadiazole scaffold, particularly 4-(1,3,4-oxadiazol-2-yl)phenol, has shown significant potential in cancer treatment. Various studies have demonstrated its cytotoxic effects against different cancer cell lines.

- Mechanism of Action : The compound exhibits its anticancer properties through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC). It also targets telomerase activity and induces apoptosis in cancer cells through mitochondrial pathways .

-

Case Studies :

- A study evaluated several 1,3,4-oxadiazole derivatives and found that certain compounds reduced tumor volume significantly in vivo. The derivatives showed a cytotoxic effect on Hep-2 and A549 cancer cell lines while being relatively safe for normal cells .

- Another research highlighted that a specific derivative of 4-(1,3,4-oxadiazol-2-yl)phenol demonstrated substantial anticancer activity against various cell lines with promising results in molecular docking studies .

Table 1: Anticancer Activity of 4-(1,3,4-Oxadiazol-2-yl)phenol Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6h | SNB-19 | 10 | Tubulin inhibition |

| 6c | A549 | 12 | HDAC inhibition |

| 6i | Hep-2 | 15 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial properties of 4-(1,3,4-oxadiazol-2-yl)phenol have also been extensively studied. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Antibacterial Studies : In vitro studies revealed that derivatives of this compound exhibited significant antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics such as ciprofloxacin .

Table 2: Antimicrobial Activity of 4-(1,3,4-Oxadiazol-2-yl)phenol Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 6c | E. coli | 8 | 17.0 |

| 6d | P. aeruginosa | 10 | 15.5 |

| 6e | C. albicans | 12 | 14.0 |

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Research indicates that derivatives of the oxadiazole scaffold exhibit notable antioxidant activity.

- Mechanistic Insights : The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals effectively. Studies employing DPPH and FRAP assays have shown that certain derivatives possess higher antioxidant capacity compared to standard antioxidants like ascorbic acid .

Table 3: Antioxidant Activity of Selected Derivatives

| Compound | DPPH Scavenging (%) | FRAP Value (µM) |

|---|---|---|

| 5a | 85 | 538.67 |

| 5b | 78 | 511.17 |

| 5c | 65 | 278.60 |

Propiedades

IUPAC Name |

4-(1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-3-1-6(2-4-7)8-10-9-5-12-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENOJMGPELLGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40419854 | |

| Record name | 4-(1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-27-8 | |

| Record name | 4-(1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.